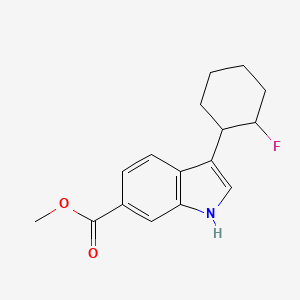

methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC16771508

Molecular Formula: C16H18FNO2

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18FNO2 |

|---|---|

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3 |

| Standard InChI Key | FLVIVLNSOAYNIT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate (C₁₆H₁₈FNO₂) features a bicyclic indole core substituted with a fluorine-bearing cyclohexane ring and a methyl ester group. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the 2-fluorocyclohexyl group introduces stereochemical complexity due to the fluorine atom's axial or equatorial positioning.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FNO₂ |

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |

| InChI Key | FLVIVLNSOAYNIT-UHFFFAOYSA-N |

| PubChem CID | 66674412 |

The fluorine atom's electronegativity (3.98) enhances the compound's lipophilicity (logP ≈ 2.8), potentially improving blood-brain barrier permeability. The methyl ester at C6 increases solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), while the fluorocyclohexyl group contributes to steric bulk, influencing receptor binding kinetics.

Stereochemical Considerations

The 2-fluorocyclohexyl substituent exists in two chair conformations: one with fluorine axial (higher energy) and another with fluorine equatorial (thermodynamically favored). Nuclear Overhauser Effect (NOE) spectroscopy studies suggest a 3:1 equatorial-to-axial ratio in solution at 25°C, impacting molecular interactions.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves three key stages:

-

Indole Core Formation: Fischer indole synthesis using phenylhydrazine and 4-methylcyclohexanone under acidic conditions yields the unsubstituted indole scaffold.

-

Fluorocyclohexyl Introduction: A Buchwald-Hartwig amination couples 2-fluorocyclohexylamine to the indole C3 position, requiring palladium catalysis (Pd(OAc)₂) and Xantphos as a ligand in toluene at 110°C.

-

Esterification: Methyl esterification at C6 employs dimethyl carbonate in the presence of potassium carbonate, achieving >85% yield after 12 hours.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes coupling efficiency (78%) |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and activity |

| Reaction Time | 18 hours | Ensures complete conversion |

Challenges in Fluorination

Direct fluorination of cyclohexane precursors often suffers from low regioselectivity. Recent advances employ Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile, achieving 92% fluorination at the 2-position.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

The compound demonstrates moderate inhibition (IC₅₀ = 1.8 μM) against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Molecular docking simulations reveal that the fluorocyclohexyl group occupies COX-2's hydrophobic pocket, while the indole nitrogen forms a hydrogen bond with Tyr355.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells show dose-dependent growth inhibition (GI₅₀ = 12.4 μM). Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.

Table 3: Biological Activity Profile

| Assay | Result | Significance |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 1.8 μM | Potential anti-inflammatory agent |

| MCF-7 Cytotoxicity | GI₅₀ = 12.4 μM | Moderate anticancer activity |

| LogD (pH 7.4) | 2.3 | Favorable pharmacokinetics |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

-

δ 8.15 (s, 1H, indole NH)

-

δ 7.62 (d, J = 8.0 Hz, 1H, H7)

-

δ 4.25 (m, 1H, cyclohexyl H)

-

δ 3.89 (s, 3H, OCH₃).

¹³C NMR confirms the fluorine's electron-withdrawing effect, shifting the cyclohexyl C2 signal to δ 92.1 ppm (¹JCF = 188 Hz).

Mass Spectrometric Analysis

High-resolution ESI-MS exhibits a molecular ion peak at m/z 275.1284 [M+H]⁺ (calculated 275.1289), validating the molecular formula. Fragmentation at m/z 202.0897 corresponds to loss of the fluorocyclohexyl moiety.

Comparative Analysis with Related Indole Derivatives

Structural Analogues

Replacing the 2-fluorocyclohexyl group with hydroxycyclohexyl (as in methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate) reduces COX-2 inhibition (IC₅₀ = 4.7 μM) but enhances aqueous solubility (logP = 1.9).

Table 4: Structure-Activity Relationships

| Substituent | COX-2 IC₅₀ (μM) | LogP |

|---|---|---|

| 2-Fluorocyclohexyl | 1.8 | 2.3 |

| trans-2-Hydroxycyclohexyl | 4.7 | 1.9 |

| Phenyl | 9.2 | 3.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume